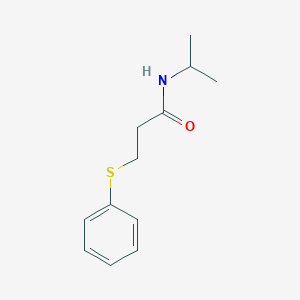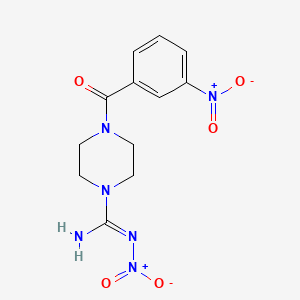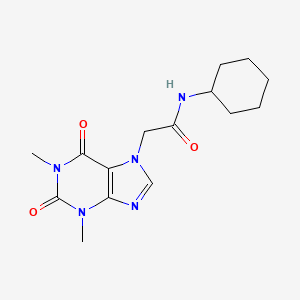![molecular formula C17H14N4 B5860483 6-methyl-3-(4-methylphenyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5860483.png)
6-methyl-3-(4-methylphenyl)[1,2,4]triazolo[3,4-a]phthalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-3-(4-methylphenyl)[1,2,4]triazolo[3,4-a]phthalazine is a heterocyclic compound that has been studied for its potential as a therapeutic agent. This compound has been found to exhibit a range of biochemical and physiological effects, making it of interest to researchers in various fields.
Mechanism of Action
The mechanism of action of 6-methyl-3-(4-methylphenyl)[1,2,4]triazolo[3,4-a]phthalazine is not fully understood. However, it is believed to act by inhibiting enzymes involved in cell division and growth. It may also interfere with the cell cycle and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and fungi. It also exhibits anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
The advantages of using 6-methyl-3-(4-methylphenyl)[1,2,4]triazolo[3,4-a]phthalazine in lab experiments include its potential as a therapeutic agent for cancer, fungal, and bacterial infections. Its anti-inflammatory and analgesic effects also make it of interest to researchers studying pain and inflammation. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
For research on 6-methyl-3-(4-methylphenyl)[1,2,4]triazolo[3,4-a]phthalazine include:
1. Further studies on its mechanism of action to better understand its potential as a therapeutic agent.
2. Investigation of its potential as a treatment for other diseases, such as autoimmune disorders.
3. Development of new synthetic methods to improve yield and purity of the compound.
4. Studies on the potential side effects of the compound.
5. Investigation of its potential as a drug delivery system for other therapeutic agents.
6. Further studies on its pharmacokinetics and pharmacodynamics to optimize dosing and administration.
Synthesis Methods
The synthesis of 6-methyl-3-(4-methylphenyl)[1,2,4]triazolo[3,4-a]phthalazine typically involves the reaction of 3-(4-methylphenyl)phthalhydrazide with 2-bromo-6-methyl-3-nitropyridine followed by reduction with zinc in acetic acid. This method has been optimized to yield high purity and high yield of the target compound.
Scientific Research Applications
Research on 6-methyl-3-(4-methylphenyl)[1,2,4]triazolo[3,4-a]phthalazine has focused on its potential as a therapeutic agent. Studies have shown that this compound has antitumor, antifungal, and antibacterial activity. It has also been found to exhibit anti-inflammatory and analgesic effects.
properties
IUPAC Name |
6-methyl-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4/c1-11-7-9-13(10-8-11)16-18-19-17-15-6-4-3-5-14(15)12(2)20-21(16)17/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVVQCHNSQQWDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(C4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-pyridinecarbaldehyde [4-chloro-5-(4-chlorophenyl)-2-thienyl]hydrazone](/img/structure/B5860404.png)
![4-{[3-(1-naphthyl)acryloyl]amino}benzamide](/img/structure/B5860407.png)

![3,4-dimethoxybenzaldehyde [3-allyl-5-(2-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5860417.png)



![N~1~,N~1~-dimethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5860441.png)

![methyl 3-{[(2-chlorophenoxy)acetyl]amino}-4-methylbenzoate](/img/structure/B5860457.png)
![2-[(2,5-dimethylphenyl)amino]-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B5860471.png)
![4-chloro-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5860488.png)

![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5860501.png)